molecular formula C22H21N3O7S B12864585 Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12864585
M. Wt: 471.5 g/mol
InChI Key: OBDXEDSIBFFADQ-UHFFFAOYSA-N
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Description

Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]isothiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzo[d]isothiazole ring.

    Attachment of the Methoxyphenyl Group: This is achieved through a substitution reaction where the methoxyphenyl group is introduced to the intermediate compound.

    Construction of the Tetrahydropyrimidine Ring: This involves a cyclization reaction where the tetrahydropyrimidine ring is formed, often using a combination of amines and carbonyl compounds under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to interact with enzymes and receptors could be explored for therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving oxidative stress or inflammation.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimid

Properties

Molecular Formula

C22H21N3O7S

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-6-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H21N3O7S/c1-3-32-21(27)18-16(12-25-20(26)15-6-4-5-7-17(15)33(25,29)30)23-22(28)24-19(18)13-8-10-14(31-2)11-9-13/h4-11,19H,3,12H2,1-2H3,(H2,23,24,28)

InChI Key

OBDXEDSIBFFADQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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